Tert-butyl 3-{[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring, a pyrimidine moiety, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the ethoxy and methylthio groups: These functional groups are introduced via nucleophilic substitution reactions.
Coupling with the pyrrolidine ring: The final step involves coupling the pyrimidine derivative with a pyrrolidine carboxylate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance binding affinity and specificity. The ethoxy and methylthio groups can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
- Ethyl 2-(methylthio)pyrimidine-4-carboxylate
- tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-6-22-13-9-12(18-14(19-13)24-5)17-11-7-8-20(10-11)15(21)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZFIHSFYAETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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